molecular formula C16H18N2O3 B2824138 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 2034484-01-8

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2824138
CAS No.: 2034484-01-8
M. Wt: 286.331
InChI Key: KEDWIRWLWSOGJK-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzofuran moiety and an isoxazole ring, which are known for their diverse biological activities. The molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 289.31 g/mol. The structural components contribute to its potential interactions with various biological targets.

The biological activity of this compound is believed to involve the modulation of specific molecular pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative effects against breast and lung cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)8.3
HCC827 (Lung)10.1

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Cancer Letters highlighted the effects of this compound on apoptosis in cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
  • Antimicrobial Efficacy : In another study, the compound was evaluated for its ability to combat resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against multi-drug resistant strains .
  • Pharmacokinetics Study : A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics and a moderate half-life, suggesting potential for further development in therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-12-3-4-15-13(8-12)5-6-20-15/h3-4,8-10H,5-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDWIRWLWSOGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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